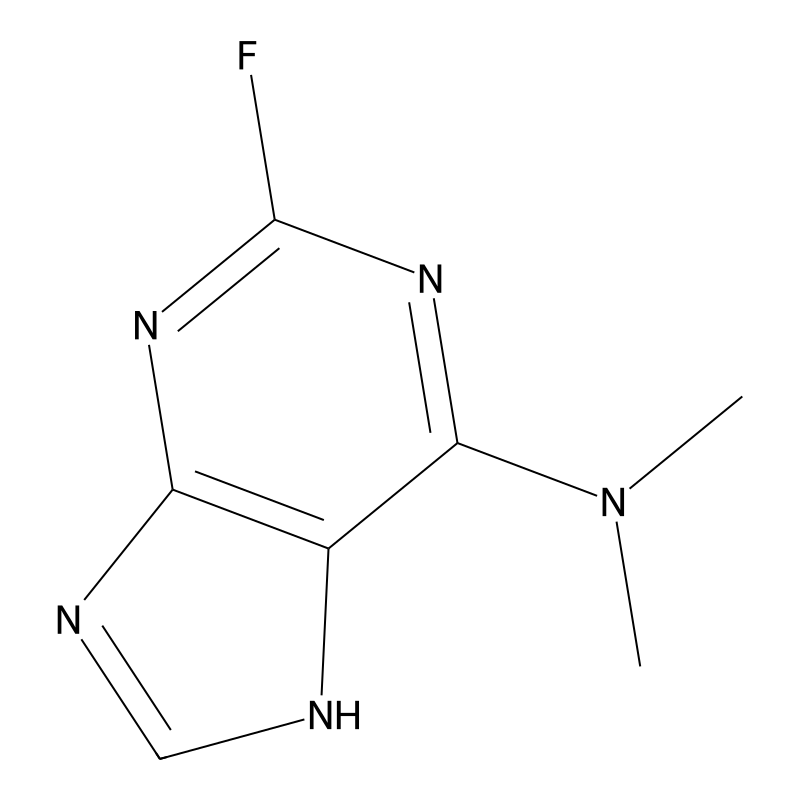2-fluoro-N,N-dimethyl-7H-purin-6-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anticancer Research
Studies suggest that 2-FA may have antitumor properties. It can inhibit the growth of certain cancer cells by interfering with their DNA replication and metabolism []. However, more research is needed to determine its effectiveness and safety as a potential cancer treatment [].
Antiviral Research
2-FA has been explored for its antiviral activity against various viruses, including herpes simplex virus and human cytomegalovirus []. The mechanism of action is thought to involve interfering with viral replication by incorporating itself into viral DNA []. Further research is necessary to assess its potential as an antiviral agent [].
Protein Kinase Inhibition
2-FA may act as an inhibitor of certain protein kinases, enzymes that play a crucial role in cell signaling pathways. This inhibition could have potential implications for various diseases associated with abnormal protein kinase activity []. However, more studies are needed to understand the specific kinases targeted by 2-FA and its therapeutic potential [].
Investigating Nucleic Acid Interactions
Due to its structural similarity to adenine, 2-FA can be used as a tool to study how DNA and RNA interact with other molecules. Researchers can incorporate 2-FA into nucleic acids to observe how these modified molecules interact with proteins and enzymes involved in various cellular processes []. This can provide valuable insights into fundamental biological mechanisms.
2-Fluoro-N,N-dimethyl-7H-purin-6-amine, also known as 2-fluoroadenine, is a purine derivative characterized by the presence of a fluorine atom at the second position of the purine ring and two methyl groups attached to the nitrogen atoms at positions N-1 and N-3. Its molecular formula is with a molecular weight of approximately 181.17 g/mol. This compound exhibits a unique structure that contributes to its potential biological activities and applications in medicinal chemistry.
- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
- Methylation reactions: The nitrogen atoms in the purine structure can undergo further methylation, altering the compound's properties and biological activity.
- Hydrolysis: In aqueous environments, this compound may hydrolyze, particularly under acidic or basic conditions, affecting its stability and reactivity.
Research indicates that 2-fluoro-N,N-dimethyl-7H-purin-6-amine exhibits notable biological activities. It has been studied for its potential as an antitubercular agent, specifically targeting the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. Its structural modifications enhance its interaction with biological targets, potentially increasing its efficacy against various pathogens . Additionally, studies suggest it may have antiviral properties and could serve as a scaffold for developing new therapeutic agents.
The synthesis of 2-fluoro-N,N-dimethyl-7H-purin-6-amine typically involves several steps:
- Starting materials: The synthesis often begins with readily available purine derivatives or their precursors.
- Fluorination: A fluorination step introduces the fluorine atom at the desired position on the purine ring. This can be achieved through electrophilic fluorination methods.
- Methylation: The introduction of methyl groups at the nitrogen positions is performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
2-Fluoro-N,N-dimethyl-7H-purin-6-amine has several applications in medicinal chemistry:
- Antitubercular agents: Its ability to inhibit DprE1 makes it a candidate for developing new treatments against tuberculosis.
- Antiviral drugs: Due to its structural similarity to nucleotides, it may be explored for antiviral applications.
- Research tools: This compound can serve as a biochemical probe in studies related to purine metabolism and enzyme inhibition.
Interaction studies of 2-fluoro-N,N-dimethyl-7H-purin-6-amine have focused on its binding affinity to various biological targets:
- DprE1 inhibition: Studies have shown that this compound effectively inhibits DprE1, crucial for cell wall biosynthesis in Mycobacterium tuberculosis .
- Enzyme kinetics: Kinetic studies reveal how this compound interacts with enzymes involved in nucleotide metabolism, providing insights into its mechanism of action.
Several compounds share structural similarities with 2-fluoro-N,N-dimethyl-7H-purin-6-amine, each exhibiting unique properties and activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Fluoroadenine | 653-98-5 | Fluorinated adenine derivative |
| N,N-Dimethyladenine | 938-55-6 | Lacks fluorine; potential antiviral activity |
| 8-Methyl-7H-purin-6-amine | 22387-37-7 | Methylated at position 8; distinct activity |
| 7H-Purin-6-amines | 6055-72-7 | Base structure without additional substituents |
| 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | 617678-32-7 | Different ring structure; potential drug candidate |
The uniqueness of 2-fluoro-N,N-dimethyl-7H-purin-6-amine lies in its specific combination of fluorination and dimethylation, which enhances its biological activity compared to similar compounds.








